molecular formula C19H18N2O2S B5640341 N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide

N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide

Cat. No.: B5640341
M. Wt: 338.4 g/mol
InChI Key: SIPKQAGKXSTTKR-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The thiazole ring is known for its versatility and is found in various biologically active molecules .

Future Directions

Thiazole derivatives have shown potential in various therapeutic applications, including as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, “N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” and similar compounds could be subjects of future research in drug discovery and development .

Preparation Methods

The synthesis of N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide typically involves the reaction of 4-methoxyphenylthiazole-2-amine with 3-phenylpropionyl chloride under appropriate conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the thiazole ring or the phenyl groups .

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)thiazol-2-yl]-3-phenylpropionamide involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function . Molecular docking studies have shown that the compound fits well into the active site of acetylcholinesterase, forming stable interactions with key amino acid residues .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-16-10-8-15(9-11-16)17-13-24-19(20-17)21-18(22)12-7-14-5-3-2-4-6-14/h2-6,8-11,13H,7,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPKQAGKXSTTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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